3-(2,4-Dihydroxyphenyl)propanoic acid
Overview
Description
Hydroumbellic acid, also known as 3-(2,4-dihydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C9H10O4. It is a derivative of cinnamic acid and is characterized by the presence of two hydroxyl groups on the benzene ring. This compound is known for its white crystalline appearance and is soluble in organic solvents such as alcohols and ethers .
Mechanism of Action
Target of Action
The primary target of 3-(2,4-Dihydroxyphenyl)propanoic acid, also known as DPPacid, is tyrosinase , an enzyme that plays a crucial role in the production of melanin . DPPacid acts as a potent and competitive inhibitor of tyrosinase .
Mode of Action
DPPacid interacts with tyrosinase by inhibiting its action on its substrates, L-Tyrosine and DL-DOPA . The IC50 and Ki values, which are measures of the effectiveness of DPPacid as an inhibitor, are 3.02 μM and 11.5 μM respectively .
Biochemical Pathways
The inhibition of tyrosinase by DPPacid affects the melanin synthesis pathway. By inhibiting tyrosinase, DPPacid prevents the conversion of tyrosine into melanin, thereby affecting the coloration of skin, hair, and eyes
Result of Action
The molecular and cellular effects of DPPacid’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase . This could potentially lead to a decrease in pigmentation in various tissues.
Biochemical Analysis
Biochemical Properties
3-(2,4-Dihydroxyphenyl)propanoic acid interacts with the enzyme tyrosinase, inhibiting its activity . The nature of this interaction is competitive, meaning that the compound competes with the substrate for the active site of the enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on tyrosinase. This can influence cell function by altering the metabolic pathways involving tyrosine and DOPA
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of tyrosinase, thereby preventing the enzyme from interacting with its substrates, L-Tyrosine and DL-DOPA . This results in the inhibition of tyrosinase activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of tyrosine and DOPA due to its inhibitory action on tyrosinase . It may also interact with other enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroumbellic acid can be synthesized through several methods. One common synthetic route involves the nitration of benzylideneacetone to form 3-nitrobenzylideneacetone, which is then reduced to 3-aminobenzylideneacetone. This intermediate is further reacted with sodium hydroxide to yield hydroumbellic acid .
Industrial Production Methods: In industrial settings, hydroumbellic acid is often produced through the catalytic hydrogenation of 2,4-dihydroxycinnamic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: Hydroumbellic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated hydroumbellic acid.
Scientific Research Applications
Hydroumbellic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: Hydroumbellic acid is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Cinnamic acid
- 2,4-Dihydroxycinnamic acid
- 3,4-Dihydroxyphenylpropionic acid
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCMTJPPXSGYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204854 | |
Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5631-68-5 | |
Record name | 2,4-Dihydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5631-68-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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